Beryllium silicate

Catalog No.
S1513308
CAS No.
15191-85-2
M.F
Be2O4Si
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beryllium silicate

CAS Number

15191-85-2

Product Name

Beryllium silicate

IUPAC Name

diberyllium;silicate

Molecular Formula

Be2O4Si

Molecular Weight

110.11 g/mol

InChI

InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4

InChI Key

QZVSYHUREAVHQG-UHFFFAOYSA-N

SMILES

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-]

Canonical SMILES

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-]

The exact mass of the compound Beryllium silicate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Beryllium silicate (CAS 15191-85-2), structurally known as phenakite, is an ultra-wide bandgap orthosilicate utilized in advanced ceramics, nonlinear optics, and specialized phosphor host lattices [1]. Featuring a highly condensed three-dimensional framework of BeO4 and SiO4 tetrahedra, this trigonal crystal exhibits exceptional mechanical hardness, high thermal conductivity, and profound chemical stability [3]. In industrial and research procurement, Be2SiO4 is prioritized over generic silicates or pure beryllium oxide (BeO) when applications demand deep-ultraviolet transparency [1], specific Stimulated Raman Scattering (SRS) shifts [2], or a lower-temperature processing window for beryllium-containing ceramic composites [3].

Substituting beryllium silicate with other phenakite-structure silicates (such as Zn2SiO4 or Cd2SiO4) or common optical materials like alpha-quartz fundamentally compromises high-end application performance. Transition-metal silicates possess significantly narrower bandgaps, leading to unwanted host-lattice absorption when used in deep-UV optical or phosphor applications [1]. Furthermore, replacing Be2SiO4 with pure BeO to achieve high thermal conductivity drastically alters processability, as BeO requires sintering temperatures exceeding 2000 °C, whereas Be2SiO4 offers a more accessible thermal processing limit by decomposing at 1560 °C [3]. In nonlinear optics, the unique trigonal symmetry and specific vibrational modes of Be2SiO4 cannot be replicated by quartz, making generic substitutions unviable for octave-spanning Raman laser generation [2].

Ultra-Wide Bandgap for Deep-UV Transparency

For luminescent and optical applications, the host material must not absorb the excitation energy. Density-functional theory (DFT) calculations and experimental validations demonstrate that Be2SiO4 is an indirect bandgap insulator with an exceptionally wide bandgap of 7.83 eV [1]. In contrast, structurally related orthosilicates like Cd2SiO4 exhibit a much narrower bandgap of 3.34 eV [1]. This massive 4.49 eV advantage over cadmium silicate ensures that Be2SiO4 remains completely transparent in the deep-UV spectrum, preventing host-lattice quenching.

Evidence DimensionIndirect electronic bandgap
Target Compound Data7.83 eV (Be2SiO4)
Comparator Or Baseline3.34 eV (Cd2SiO4)
Quantified Difference4.49 eV wider bandgap
ConditionsAmbient pressure, DFT estimation validated by experimental optical properties

Crucial for selecting phosphor host lattices or optical windows where deep-UV excitation must reach the dopant without being absorbed by the matrix.

Superior Stimulated Raman Scattering (SRS) Shift for Nonlinear Optics

In the development of solid-state Raman lasers, the magnitude of the SRS-promoting vibration mode dictates the efficiency of frequency shifting. Be2SiO4 crystals exhibit a highly active SRS vibration mode at approximately 876 cm^-1 [1]. When compared to the traditional baseline material, alpha-quartz, which has a primary SRS shift of 465 cm^-1, Be2SiO4 provides nearly double the frequency shift per Stokes transition [1]. This allows for the generation of an octave-spanning Stokes and anti-Stokes comb with fewer cascading steps when pumped with a picosecond one-micrometer laser.

Evidence DimensionPrimary SRS-promoting vibration mode shift
Target Compound Data~876 cm^-1
Comparator Or Baseline~465 cm^-1 (alpha-quartz)
Quantified Difference~411 cm^-1 larger Raman shift per transition
ConditionsPicosecond single-wavelength pumping at 1 micrometer

Enables optical engineers to design more compact and efficient multi-wavelength Raman lasers with broader spectral coverage.

Controlled Thermal Decomposition for Ceramic Processing

The thermal processing of beryllium-based ceramics requires precise temperature control to balance densification and phase stability. Be2SiO4 maintains its structural integrity up to 1560 °C, at which point it undergoes a controlled dissociation into bromellite (BeO) and cristobalite (SiO2) [1]. This is highly advantageous compared to processing pure BeO, which has a melting point of 2507 °C and requires extreme, energy-intensive sintering conditions. The 1560 °C decomposition threshold of Be2SiO4 allows it to be utilized as a fluxing intermediate or a stable reinforcing phase in silicate glass-ceramics using standard high-temperature kilns [1].

Evidence DimensionUpper thermal stability / processing limit
Target Compound DataDecomposes at 1560 °C
Comparator Or BaselineMelts at 2507 °C (Pure BeO)
Quantified Difference947 °C lower thermal processing threshold
Conditions1 atmosphere pressure, high-temperature solid-state processing

Allows manufacturers to integrate beryllium's high-performance thermal and mechanical properties into ceramics without requiring ultra-high-temperature (>2000 °C) sintering equipment.

Deep-UV Phosphor Host Lattices

Directly leveraging its 7.83 eV bandgap [1], Be2SiO4 is the optimal procurement choice for synthesizing transition-metal or rare-earth doped phosphors requiring deep-ultraviolet excitation without matrix absorption.

Nonlinear Raman Laser Crystals

Due to its strong 876 cm^-1 SRS shift [2], high-purity single-crystal Be2SiO4 is procured for advanced photonics to generate octave-spanning Stokes and anti-Stokes combs.

Advanced Beryllium-Silicate Ceramics

Utilizing its predictable 1560 °C decomposition threshold [3], Be2SiO4 is selected as a precursor or reinforcing phase in specialty high-stiffness, low-thermal-expansion ceramic composites where pure BeO processing is thermally impractical.

Other CAS

15191-85-2

Wikipedia

Beryllium silicate

Use Classification

Health Hazards -> Carcinogens

Explore Compound Types